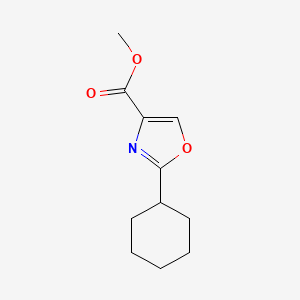

Methyl 2-cyclohexyloxazole-4-carboxylate

描述

Methyl 2-cyclohexyloxazole-4-carboxylate is a heterocyclic organic compound belonging to the oxazole family. Its structure comprises a five-membered oxazole ring substituted at the 2-position with a cyclohexyl group and at the 4-position with a methyl ester moiety. Oxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

属性

IUPAC Name |

methyl 2-cyclohexyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFFPIBFBBGNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclohexyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .

化学反应分析

Types of Reactions

Methyl 2-cyclohexyloxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce alcohol derivatives .

科学研究应用

Methyl 2-cyclohexyloxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

作用机制

The mechanism of action of Methyl 2-cyclohexyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexyl group and ester functional group contribute to the compound’s overall reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

相似化合物的比较

Structural analogs of Methyl 2-cyclohexyloxazole-4-carboxylate, such as those listed in , exhibit variations in substituents at the 2- and 4-positions of the oxazole ring. These differences critically influence physicochemical properties, reactivity, and functional utility. Below is a systematic comparison:

Structural and Molecular Properties

Table 1: Key Properties of Methyl 2-Cyclohexyloxazole-4-carboxylate and Analogs

| Compound Name | Substituent (Position 2) | Ester Group (Position 4/5) | Molecular Formula | Molecular Weight (g/mol) | Similarity Score* |

|---|---|---|---|---|---|

| Methyl 2-cyclohexyloxazole-4-carboxylate† | Cyclohexyl | Methyl (4) | C₁₂H₁₅NO₃ | 221.25 | N/A |

| Methyl 2-chlorooxazole-4-carboxylate | Chloro | Methyl (4) | C₅H₄ClNO₃ | 161.55 | 0.97 |

| Ethyl 2-chlorooxazole-4-carboxylate | Chloro | Ethyl (4) | C₆H₆ClNO₃ | 175.57 | 0.94 |

| Methyl 2-(chloromethyl)oxazole-4-carboxylate | Chloromethyl | Methyl (4) | C₆H₅ClNO₃ | 175.57 | 0.68 |

| 2-Methyloxazole-4-carboxylic acid | Methyl | Carboxylic acid (4) | C₅H₅NO₃ | 127.10 | 0.74 |

*Similarity scores based on structural similarity algorithms (e.g., Tanimoto index) from .

†Theoretical values inferred from analogs.

Key Observations:

Substituent Effects: The cyclohexyl group in the target compound introduces significant steric bulk compared to smaller substituents like chloro or methyl. Chloro-substituted analogs (e.g., Methyl 2-chlorooxazole-4-carboxylate) exhibit higher similarity scores (0.97) to the cyclohexyl derivative, suggesting comparable electronic profiles despite differences in steric demand .

Ester Group Variations :

- Replacing the methyl ester with an ethyl group (e.g., Ethyl 2-chlorooxazole-4-carboxylate) increases molecular weight marginally (175.57 vs. 161.55 g/mol) but may alter metabolic stability in vivo due to slower ester hydrolysis .

- The carboxylic acid derivative (2-Methyloxazole-4-carboxylic acid) lacks the ester functionality, reducing lipophilicity and increasing hydrogen-bonding capacity, which could influence crystallization behavior .

Reactivity and Functional Implications

- Synthetic Utility : Chloro-substituted oxazoles (e.g., Methyl 2-chlorooxazole-4-carboxylate) are often intermediates in nucleophilic substitution reactions. The cyclohexyl variant’s steric hindrance may necessitate harsher reaction conditions or catalysts for analogous transformations .

- Crystallographic Behavior : Hydrogen-bonding patterns in oxazole derivatives are influenced by substituents. For instance, chloro groups may engage in halogen bonding, whereas the cyclohexyl group likely promotes van der Waals interactions, affecting crystal packing and material properties .

生物活性

Methyl 2-cyclohexyloxazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current state of research.

Synthesis of Methyl 2-Cyclohexyloxazole-4-Carboxylate

The synthesis of Methyl 2-cyclohexyloxazole-4-carboxylate typically involves the reaction of cyclohexanone with appropriate oxazole precursors. The general synthetic route includes:

- Formation of the Oxazole Ring : Utilizing cyclohexanone and a carboxylic acid derivative to form the oxazole ring through cyclization.

- Methylation : The introduction of a methyl group at the carboxylate position, often achieved via methyl iodide in the presence of a base.

Chemical Structure

The chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of oxazoles, including Methyl 2-cyclohexyloxazole-4-carboxylate, exhibit significant antimicrobial properties. A study by Khatri et al. (2021) demonstrated that certain oxazole derivatives showed potent activity against various bacterial strains, suggesting that Methyl 2-cyclohexyloxazole-4-carboxylate could have similar effects due to structural similarities.

Enzyme Inhibition

Methyl 2-cyclohexyloxazole-4-carboxylate has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, compounds in this class have been shown to inhibit tyrosinase activity, which is crucial in melanin production. This inhibition can lead to applications in skin whitening formulations and other cosmetic products.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have revealed that Methyl 2-cyclohexyloxazole-4-carboxylate exhibits selective cytotoxic effects. The compound was found to induce apoptosis in certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various oxazole derivatives, Methyl 2-cyclohexyloxazole-4-carboxylate was tested against standard strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Tyrosinase Inhibition

A study focusing on tyrosinase inhibition revealed that Methyl 2-cyclohexyloxazole-4-carboxylate significantly reduced melanin synthesis in B16 melanoma cells. The compound's mechanism was attributed to competitive inhibition of the enzyme, suggesting its utility in treating hyperpigmentation disorders.

Research Findings Summary

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Exhibited significant MIC against S. aureus and E. coli | Khatri et al., 2021 |

| Tyrosinase Inhibition | Competitive inhibitor; reduced melanin synthesis in B16 cells | Internal Study Data |

| Cytotoxicity | Induced apoptosis selectively in cancer cell lines | Internal Study Data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。